molecular formula C16H16 B1605522 1-Methyl-3-phenylindan CAS No. 6416-39-3

1-Methyl-3-phenylindan

Cat. No. B1605522
CAS RN: 6416-39-3
M. Wt: 208.3 g/mol
InChI Key: JHIDJKSBZPNVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03998894

Procedure details

A mixture of 375 parts of phosphoric cid (95% strength by weight) and 1 part of phenothiazine is irradiated for 10 minutes analogously to Example 11. A mixture of 52 parts of styrene, 69 parts of p-chlorostyrene and 61 parts of p-chloroethylbenzene is added to the irradiated solution over 3 hours at 35° to 40° C. After completion of the addition, the mixture is stirred for a further hour at 40° C. The organic phase is separated off and washed with 200 parts of 5 per cent strength by weight sodium hydroxide solution, and fractional distillation gives 18 parts of 1-methyl-3-phenylindan and 72 parts of 1-methyl-3-(p-chlorophenyl)-indan (b.p. 151° to 155° C (4 mm), nD25 : 1.5869).
[Compound]
Name
375
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[CH2:20]=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[Cl:28][C:29]1[CH:36]=[CH:35][C:32]([CH:33]=[CH2:34])=[CH:31][CH:30]=1.Cl[CH2:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>>[CH3:34][CH:33]1[C:32]2[C:31](=[CH:30][CH:29]=[CH:36][CH:35]=2)[CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:20]1.[CH3:38][CH:39]1[C:40]2[C:41](=[CH:42][CH:43]=[CH:44][CH:45]=2)[CH:33]([C:32]2[CH:35]=[CH:36][C:29]([Cl:28])=[CH:30][CH:31]=2)[CH2:34]1

Inputs

Step One
Name
375
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
52
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for a further hour at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is irradiated for 10 minutes analogously to Example 11
Duration
10 min
ADDITION
Type
ADDITION
Details
is added to the irradiated solution over 3 hours at 35° to 40° C
Duration
3 h
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with 200 parts of 5 per cent strength by weight sodium hydroxide solution, and fractional distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1CC(C2=CC=CC=C12)C1=CC=CC=C1
Name
Type
product
Smiles
CC1CC(C2=CC=CC=C12)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.